3-Iodoimidazo[1,2-a]pyridin-5-ol
Description
Properties
Molecular Formula |
C7H5IN2O |
|---|---|
Molecular Weight |
260.03 g/mol |
IUPAC Name |
3-iodo-1H-imidazo[1,2-a]pyridin-5-one |
InChI |
InChI=1S/C7H5IN2O/c8-5-4-9-6-2-1-3-7(11)10(5)6/h1-4,9H |
InChI Key |
ULICSBGLKCBMPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N2C(=C1)NC=C2I |
Origin of Product |
United States |
Preparation Methods
Ultrasound-Assisted Iodination via C–H Activation
This method employs molecular iodine (I2) as the iodinating agent and tert-butyl hydroperoxide (TBHP) as the oxidant in an ethanol-water mixture under ultrasonic irradiation. The reaction proceeds via a free-radical mechanism initiated by TBHP, which generates reactive iodine species such as hypoiodous acid (HOI) or butyl hypoiodite (BuOI). These intermediates facilitate regioselective iodination at the C3 position of imidazo[1,2-a]pyridines, including those bearing a hydroxyl group at C5.
-
- Substrate: Imidazo[1,2-a]pyridine derivative (0.2 mmol)
- Iodine (I2): 0.12 mmol
- TBHP in water: 0.4 mmol
- Solvent: Ethanol (2.0 mL)
- Ultrasonic irradiation: 30 minutes at ambient temperature
- Equipment: Schlenk tube to maintain inert atmosphere
Yield: Typically 65–95% isolated yield for various 3-iodoimidazo[1,2-a]pyridine derivatives, including this compound.
-
- The reaction excludes iodide ions as active intermediates, confirmed by the absence of product formation when potassium iodide (KI) is used instead of iodine.
- The process likely proceeds through a radical pathway, where TBHP generates tert-butoxy and hydroxyl radicals that abstract hydrogen from the substrate, enabling electrophilic iodination by iodine-derived species.
Metal-Catalyzed Coupling Post-Iodination
The this compound obtained can be further functionalized via palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings. For example, the C–I bond can be converted regioselectively into a C–C bond using Pd(PPh3)4 catalyst, enabling the synthesis of various derivatives for pharmaceutical applications.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Reagents and Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Ultrasound-Assisted Iodination | I2, TBHP in water, EtOH, ultrasonic irradiation, 30 min | 65–95 | Mild, metal-free, high regioselectivity, fast | Requires ultrasound equipment |
| Metal-Catalyzed Tandem Cyclization/Iodination | CuOx/OMS-2 catalyst, molecular iodine, elevated temperature | Moderate to high | Good for complex substrates | Metal catalyst required |
| Traditional Halogenation with N-Halo Reagents | N-Iodosuccinimide (NIS), organic solvents, base | Variable | Established method | Often requires base, less selective |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at position 3 undergoes regioselective substitution due to its electronegativity and leaving-group capability. This reactivity is exploited in cross-coupling reactions and functional group interconversions:
-
Suzuki–Miyaura Coupling : The iodine atom participates in palladium-catalyzed coupling with aryl boronic acids. For example, reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis yields 3-arylated imidazo[1,2-a]pyridine derivatives (e.g., product 4 , 62% yield) .
-
Sonogashira Coupling : With terminal alkynes, the compound forms alkynylated derivatives using Pd(OAc)₂ and Nixantphos as ligands, achieving up to 95% yield .
Electrophilic Substitution
The hydroxyl group at position 5 can act as a directing group for electrophilic aromatic substitution (EAS), though its electron-withdrawing nature deactivates the ring:
-
Iodination : Under oxidative conditions (I₂, TBHP), the hydroxyl group facilitates para-directed iodination in the pyridine ring, though competing oxidation of the hydroxyl group may occur .
Oxidation and Reduction
-
Oxidation of the Hydroxyl Group : The hydroxyl group is oxidized to a carbonyl group under strong oxidizing agents (e.g., KMnO₄), forming 3-iodoimidazo[1,2-a]pyridin-5-one. This transformation is critical for generating keto derivatives for further reactivity .
-
Reduction of the Iodine Substituent : Catalytic hydrogenation (H₂, Pd/C) reduces the C–I bond to C–H, yielding imidazo[1,2-a]pyridin-5-ol, though competing reduction of the fused ring system may require controlled conditions.
Cyclization and Annulation
The compound serves as a precursor for synthesizing polycyclic systems:
-
Intramolecular Cyclization : Heating with Cu(I) catalysts induces cyclization via radical intermediates, forming tricyclic derivatives such as pyrido[1,2-a]benzimidazoles .
-
Copper-Catalyzed Tandem Reactions : Reactions with aldehydes and amines under CuO*/OMS-2 catalysis yield fused tetracyclic structures through imine formation and subsequent cyclization .
Functionalization via Radical Pathways
Ultrasound irradiation accelerates radical-mediated reactions, enabling efficient iodination and alkylation:
-
Ultrasound-Assisted Alkylation : In ethanol with TBHP, the compound undergoes radical-initiated alkylation with alkanes, producing C3-alkylated derivatives in 65–95% yields .
Table 1: Key Reaction Examples and Yields
Mechanistic Insights
-
Radical Pathways : ESR studies confirm the involvement of tert-butoxy radicals in ultrasound-assisted reactions, initiating iodine abstraction and subsequent alkylation .
-
Copper-Mediated Catalysis : CuOx/OMS-2 acts as an electron-transfer mediator, lowering activation energy for tandem iodination and cyclization .
Scientific Research Applications
3-Iodoimidazo[1,2-a]pyridin-5-ol has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe for biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in material science for the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-Iodoimidazo[1,2-a]pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in halogen type, substituent position, and functional groups (Table 1).
Table 1 : Structural Comparison of 3-Iodoimidazo[1,2-a]pyridin-5-ol with Similar Compounds
Reactivity in Cross-Coupling Reactions
The iodine atom at C-3 confers superior reactivity in Suzuki-Miyaura couplings compared to bromo or chloro analogs. For example:
- 3-Iodoimidazo[1,2-a]pyridines react efficiently with aryl boronic acids under optimized conditions (DME, strong base) to yield biaryl products in >80% yields .
- 3-Bromo analogs require harsher conditions (e.g., higher temperatures or prolonged reaction times) due to weaker C–Br bond activation .
- Substituent effects: Electron-withdrawing groups (e.g., CN at C-6) reduce reactivity, while hydroxyl groups (e.g., C-5 OH) enhance solubility and hydrogen bonding .
Table 2 : Reactivity Comparison in Suzuki-Miyaura Couplings
Q & A
Basic Synthesis: What are the most reliable methods for synthesizing 3-Iodoimidazo[1,2-a]pyridin-5-ol?
Answer:
The compound can be synthesized via ultrasound-assisted iodination of imidazo[1,2-a]pyridine precursors using tert-butyl hydroperoxide (TBHP) as a mediator. This method achieves regioselective C–H functionalization at the 3-position of the heterocyclic core, with yields up to 85% under optimized conditions (20–40°C, 1–3 hours) . Alternatively, Suzuki-Miyaura cross-coupling reactions involving 3-iodoimidazo[1,2-a]pyridines and boronic acids can introduce aryl/heteroaryl groups while retaining the iodinated scaffold .
Advanced Synthesis: How can competing side reactions (e.g., deiodination or ring decomposition) be minimized during iodination?
Answer:
Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF or DCE) stabilize intermediates and reduce hydrolysis.
- Oxidant control : TBHP must be added slowly to avoid excessive radical formation, which promotes decomposition.
- Temperature modulation : Lower temperatures (≤40°C) suppress deiodination, as shown in kinetic studies of analogous iodinated heterocycles .
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the product before side reactions progress .
Basic Characterization: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : The iodine atom induces distinct deshielding effects. For example, the C-3 carbon (iodinated position) typically appears at δ 90–100 ppm in ¹³C NMR, while the hydroxyl proton (C5-OH) resonates as a broad singlet near δ 9–10 ppm .
- IR spectroscopy : The hydroxyl group exhibits a strong O–H stretch at 3200–3400 cm⁻¹, and C–I vibrations appear as weak bands near 550–600 cm⁻¹ .
Advanced Characterization: How can 2D NMR (e.g., HSQC, HMBC) resolve ambiguities in regiochemical assignments?
Answer:
- HSQC : Correlates ¹H signals with directly bonded ¹³C atoms, confirming connectivity of the hydroxyl group to C5.
- HMBC : Long-range couplings identify through-space interactions, such as between the iodine-bearing C3 and adjacent protons (e.g., H2 or H4). For example, in related iodinated imidazopyridines, HMBC cross-peaks between C3 (δ 95 ppm) and H4 (δ 8.2 ppm) confirm regiochemistry .
Basic Reactivity: What cross-coupling reactions are feasible with this compound?
Answer:
The iodine atom serves as a versatile handle for Pd-catalyzed couplings :
- Suzuki-Miyaura : Coupling with arylboronic acids under Pd(PPh₃)₄ catalysis (e.g., 5 mol% catalyst, K₂CO₃ base, 80°C in dioxane) replaces iodine with aryl groups .
- Sonogashira : Alkynylation using terminal alkynes and CuI co-catalysis .
Advanced Reactivity: How do electron-withdrawing/donating substituents affect electrophilic aromatic substitution (EAS) on the imidazo[1,2-a]pyridine core?
Answer:
- Electron-withdrawing groups (e.g., -NO₂) : Direct EAS to the 6- or 8-positions due to increased electrophilicity at these sites.
- Electron-donating groups (e.g., -OH) : Activate the 2- and 7-positions. Computational studies (DFT) on analogous systems show that substituent effects correlate with frontier molecular orbital distributions .
Biological Activity: What in vitro assays are suitable for evaluating the bioactivity of this compound?
Answer:
While direct data on this compound are limited, related imidazo[1,2-a]pyridines exhibit:
- Antimicrobial activity : Screen against Trypanosoma cruzi (IC₅₀ assays) or Mycobacterium tuberculosis (MIC determination) .
- CNS modulation : Binding assays for GABAₐ receptors (e.g., radioligand displacement using [³H]flumazenil) .
Stability and Storage: How should researchers handle light- and moisture-sensitive degradation?
Answer:
- Storage : Keep in amber vials under inert gas (Ar/N₂) at –20°C.
- Decomposition monitoring : Regular HPLC-MS checks (e.g., C18 column, acetonitrile/water + 0.1% formic acid) detect iodide byproducts or ring-opened degradation products .
Computational Modeling: Which docking software parameters optimize studies of this compound’s interactions with biological targets?
Answer:
- Force fields : Use AMBER or CHARMM for protein-ligand dynamics.
- Grid parameters : Set a 20 ų box centered on the target’s active site (e.g., Aurora A kinase for anticancer studies).
- Scoring functions : MM-GBSA or Glide XP refine binding affinity predictions for the iodinated scaffold .
Data Contradictions: How to reconcile conflicting reports on optimal reaction conditions for iodination?
Answer:
Discrepancies often arise from:
- Substituent effects : Electron-rich precursors require milder conditions (e.g., 20°C, 1 hour), while electron-deficient systems need higher temperatures (40°C).
- Catalyst purity : Trace Pd residues in commercial TBHP may alter reaction pathways. Pre-treatment with activated carbon removes metal contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
